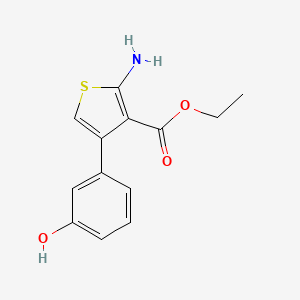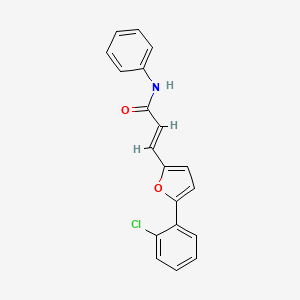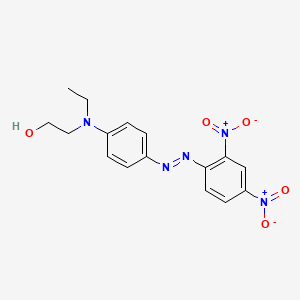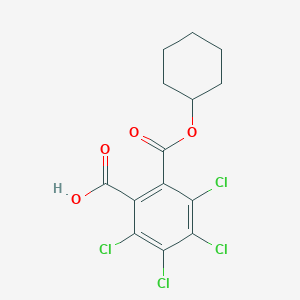
Cyclohexyl tetrachlorophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl tetrachlorophthalate is a chemical compound with the molecular formula C14H12Cl4O4 and a molecular weight of 386.061 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group attached to a tetrachlorophthalate moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexyl tetrachlorophthalate can be synthesized through the reaction of cyclohexanol with tetrachlorophthalic anhydride. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions . The process involves the esterification of cyclohexanol with tetrachlorophthalic anhydride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyl tetrachlorophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound into cyclohexyl phthalate derivatives.
Substitution: The tetrachlorophthalate moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various cyclohexyl derivatives and substituted phthalates, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cyclohexyl tetrachlorophthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of cyclohexyl tetrachlorophthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Cyclohexyl phthalate
- Cyclohexyl acetate
- Cyclohexyl methacrylate
Comparison: Cyclohexyl tetrachlorophthalate is unique due to the presence of four chlorine atoms in its structure, which imparts distinct chemical properties compared to other cyclohexyl derivatives. This makes it particularly useful in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
115841-75-3 |
|---|---|
Fórmula molecular |
C14H12Cl4O4 |
Peso molecular |
386.0 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-cyclohexyloxycarbonylbenzoic acid |
InChI |
InChI=1S/C14H12Cl4O4/c15-9-7(13(19)20)8(10(16)12(18)11(9)17)14(21)22-6-4-2-1-3-5-6/h6H,1-5H2,(H,19,20) |
Clave InChI |
BTORBNGRIRXHPA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
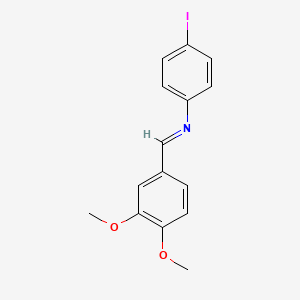


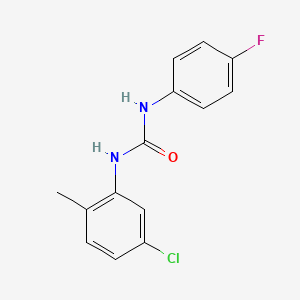
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
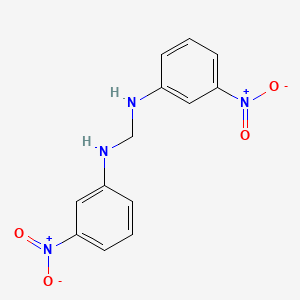
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
